molecular formula C6H8ClNS B1308622 1-(5-Chlorothien-2-yl)ethanamine CAS No. 214759-44-1

1-(5-Chlorothien-2-yl)ethanamine

Cat. No.: B1308622
CAS No.: 214759-44-1
M. Wt: 161.65 g/mol
InChI Key: POVBCAPIAGIBEW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Chlorothien-2-yl)ethanamine typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-(5-Chlorothien-2-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide, alkoxide, amines.

Major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted thiophenes.

Scientific Research Applications

1-(5-Chlorothien-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

1-(5-Chlorothien-2-yl)ethanamine exerts its effects primarily through its interaction with the serotonin 5-HT2A receptor. As an agonist, it binds to this receptor and activates it, leading to various downstream effects. The activation of the 5-HT2A receptor is involved in numerous physiological and pathological processes, including mood regulation, perception, and cognition.

Comparison with Similar Compounds

Similar compounds to 1-(5-Chlorothien-2-yl)ethanamine include:

    2-(5-Chlorothien-2-yl)ethanamine: Similar structure but with different substitution patterns on the thiophene ring.

    1-(5-Bromothien-2-yl)ethanamine: Similar structure with a bromine atom instead of chlorine.

    1-(5-Methylthien-2-yl)ethanamine: Similar structure with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific interaction with the serotonin 5-HT2A receptor, which makes it a valuable tool in neuropharmacology research .

Biological Activity

1-(5-Chlorothien-2-yl)ethanamine, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C6H8ClN
Molecular Weight: 145.59 g/mol
IUPAC Name: this compound
CAS Number: 214759-44-1

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Properties: Research indicates that this compound may possess anticancer activity. It appears to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated its effectiveness against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions. This mechanism is particularly relevant in the context of cancer cell metabolism .
  • Receptor Modulation: Preliminary studies suggest that this compound can modulate receptor activity, impacting signaling pathways that regulate cell growth and survival. This modulation may contribute to its observed anticancer effects .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In vitro Studies on Antimicrobial Effects:
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use in treating resistant infections .
  • Anticancer Activity Assessment:
    • In a controlled laboratory setting, this compound was tested against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and Western blot analyses .

Comparative Analysis

A comparison with similar compounds reveals distinct biological properties:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
Thiophene derivativesVariableModerate
Other aminothiophenesLowVariable

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVBCAPIAGIBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402586
Record name 1-(5-chlorothien-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-44-1
Record name 1-(5-chlorothien-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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CC(N=[N+]=[N-])c1ccc(Cl)s1
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Synthesis routes and methods II

Procedure details

A mixture of 1-(5-chloro-2-thienyl)ethyl azide (991 mg, 5.3 mmol) and triphenylphosphine (1.4 g, 5.3 mmol) in THF (10 mL) and water (0.4 mL) was heated to 60° C. for 1 h. After cooling to rt, the solution was concentrated in vacuo. The resulting residue was purified by flash chromatography (90% DCM: 10% methanol) to provide the desired 1-(5-chloro-2-thienyl)ethanamine (646 mg, 4.0 mmol, 75% yield) as a pink liquid. 1H NMR (400 MHz, CDCl3): 6.71 (d, 1H), 6.64 (d, 1H), 4.26 (q, 1H), 1.64 (br s, 2H), 1.44 (d, 3H).
Name
1-(5-chloro-2-thienyl)ethyl azide
Quantity
991 mg
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reactant
Reaction Step One
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1.4 g
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0.4 mL
Type
solvent
Reaction Step One

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